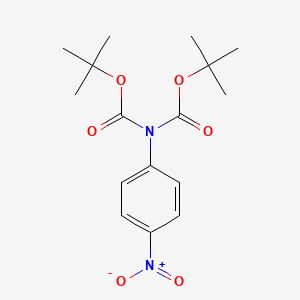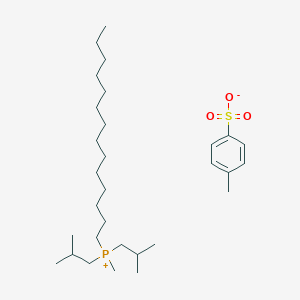
N,N-DI-Boc-4-nitroaniline
Descripción general
Descripción
N,N-DI-Boc-4-nitroaniline, also known as di(tert-butyl) 4-nitrophenylimidodicarbonate, is an organic compound with the molecular formula C16H22N2O6. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to the nitrogen atoms of 4-nitroaniline, which provides stability and prevents unwanted reactions during synthetic processes .
Mecanismo De Acción
Biochemical Pathways
It’s important to note that the compound’s effects on biochemical pathways would largely depend on its specific targets, which are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without specific information on its targets and mode of action, it’s challenging to predict its precise effects .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially influence its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-DI-Boc-4-nitroaniline can be synthesized through a multi-step process involving the protection of 4-nitroaniline. The typical synthetic route includes the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.
Protection with Boc Groups: The 4-nitroaniline is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,N-DI-Boc-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc groups can be selectively removed under acidic conditions to yield 4-nitroaniline.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Reduction: 4-aminoaniline.
Substitution: 4-nitroaniline.
Aplicaciones Científicas De Investigación
N,N-DI-Boc-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for amines in multi-step organic synthesis.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of advanced materials and polymers.
Biological Studies: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-4-nitroaniline: Similar to N,N-DI-Boc-4-nitroaniline but with only one Boc group.
N,N-DI-Boc-4-aminoaniline: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of two Boc groups, which provide enhanced stability and protection compared to compounds with a single Boc group. This makes it particularly useful in complex synthetic processes where selective protection and deprotection are required .
Propiedades
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-15(2,3)23-13(19)17(14(20)24-16(4,5)6)11-7-9-12(10-8-11)18(21)22/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYACWUAPVKEIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479091 | |
| Record name | N,N-DI-BOC-4-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395639-03-9 | |
| Record name | N,N-DI-BOC-4-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















